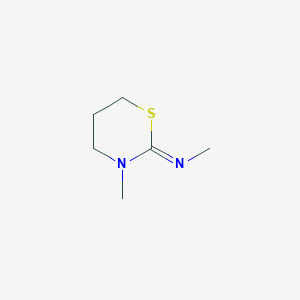
(2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine is a chemical compound characterized by its unique structure, which includes a thiazinane ring with a double bond in the 2Z configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine typically involves the reaction of 2-piperazinone with hydrazine hydrate in an alcohol solvent to generate piperazine hydrazone. This intermediate is then reacted with ethyl trifluoroacetate in an acetonitrile or ether solvent to obtain N-(2Z)-piperazine-2-subunit trifluoroacetyl hydrazine. Finally, cyclization and salt formation reactions are carried out under the action of hydrochloric acid in an alcohol solvent to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for larger scale production. This includes the use of more efficient solvents and catalysts to increase yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Amines or thiols in a polar aprotic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-2,4-Dienamides: These compounds share a similar structural motif and are used in similar applications, such as in the synthesis of biologically active molecules.
Piperazine Derivatives: Compounds like N-(2Z)-piperazine-2-subunit trifluoroacetyl hydrazine are structurally related and have comparable chemical properties.
Uniqueness
(2Z)-N,3-Dimethyl-1,3-thiazinan-2-imine is unique due to its specific thiazinane ring structure and the 2Z configuration, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
61452-21-9 |
|---|---|
Molecular Formula |
C6H12N2S |
Molecular Weight |
144.24 g/mol |
IUPAC Name |
N,3-dimethyl-1,3-thiazinan-2-imine |
InChI |
InChI=1S/C6H12N2S/c1-7-6-8(2)4-3-5-9-6/h3-5H2,1-2H3 |
InChI Key |
SECOWFQXZFLNRI-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1N(CCCS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















